molecular formula C6H15NO2Si B13326696 (2S)-2-Amino-3-(trimethylsilyl)propanoic acid

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid

Cat. No.: B13326696
M. Wt: 161.27 g/mol
InChI Key: MNHNHHIHUYPXHP-RXMQYKEDSA-N
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Description

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid is a chemical compound characterized by the presence of an amino group and a trimethylsilyl group attached to a propanoic acid backbone. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of (2S)-2-Amino-3-(trimethylsilyl)propanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-(trimethylsilyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and bioavailability, facilitating its interaction with biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid is unique due to the presence of both an amino group and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H15NO2Si

Molecular Weight

161.27 g/mol

IUPAC Name

(2S)-2-amino-3-trimethylsilylpropanoic acid

InChI

InChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

MNHNHHIHUYPXHP-RXMQYKEDSA-N

Isomeric SMILES

C[Si](C)(C)C[C@H](C(=O)O)N

Canonical SMILES

C[Si](C)(C)CC(C(=O)O)N

Origin of Product

United States

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